molecular formula C11H18O2 B14574928 Methyl [(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetate CAS No. 61612-42-8

Methyl [(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetate

Cat. No.: B14574928
CAS No.: 61612-42-8
M. Wt: 182.26 g/mol
InChI Key: UXHYWVMLZICGSS-SECBINFHSA-N
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Description

Methyl [(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetate is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetate typically involves the esterification of the corresponding acid with methanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The process involves the following steps:

    Esterification: The carboxylic acid reacts with methanol in the presence of an acid catalyst.

    Purification: The resulting ester is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl [(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl [(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl [(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl dihydrojasmonate: Known for its fragrance properties and used in perfumery.

    Methyl jasmonate: Studied for its role in plant defense mechanisms and potential therapeutic applications.

Uniqueness

Methyl [(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from similar compounds.

Properties

CAS No.

61612-42-8

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl 2-[(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetate

InChI

InChI=1S/C11H18O2/c1-8-5-9(6-10(12)13-4)11(2,3)7-8/h7,9H,5-6H2,1-4H3/t9-/m1/s1

InChI Key

UXHYWVMLZICGSS-SECBINFHSA-N

Isomeric SMILES

CC1=CC([C@H](C1)CC(=O)OC)(C)C

Canonical SMILES

CC1=CC(C(C1)CC(=O)OC)(C)C

Origin of Product

United States

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